1,3-Bis(triethoxysilyl)benzene

Catalog No.
S1521941
CAS No.
16067-99-5
M.F
C18H34O6Si2
M. Wt
402.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(triethoxysilyl)benzene

CAS Number

16067-99-5

Product Name

1,3-Bis(triethoxysilyl)benzene

IUPAC Name

triethoxy-(3-triethoxysilylphenyl)silane

Molecular Formula

C18H34O6Si2

Molecular Weight

402.6 g/mol

InChI

InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-14-13-15-18(16-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3

InChI Key

MRBRVZDGOJHHFZ-UHFFFAOYSA-N

SMILES

CCO[Si](C1=CC(=CC=C1)[Si](OCC)(OCC)OCC)(OCC)OCC

Canonical SMILES

CCO[Si](C1=CC(=CC=C1)[Si](OCC)(OCC)OCC)(OCC)OCC

Materials Science: Organosilica Aerogels

Application Summary: In materials science, 1,3-Bis(triethoxysilyl)benzene is utilized in the synthesis of silica aerogels, which are known for their lightweight and high porosity. These aerogels serve as excellent thermal insulators and have potential in various high-performance applications .

Experimental Methods: The compound is used to create an organically-modified silica network. This is achieved by reacting it with tetramethyl orthosilicate and other silane precursors, followed by a process of reinforcement using cross-linkers like tris[2-(acryloyloxy)ethyl] isocyanurate .

Results and Outcomes: The resulting aerogels exhibit a combination of thermal insulation and mechanical properties. They can be further modified to impart magnetic behavior or enhanced thermal insulation performance and mechanical strength .

Organic Synthesis: Cross-Coupling Reactions

Application Summary: In organic synthesis, 1,3-Bis(triethoxysilyl)benzene acts as a silicon-based nucleophile in Pd-catalyzed cross-coupling reactions, which are fundamental in creating complex organic molecules .

Experimental Methods: The compound participates in the formation of carbon-silicon bonds, which are essential in the synthesis of organosilicas and other hybrid materials .

Results and Outcomes: The use of this compound in cross-coupling reactions has been shown to be effective, leading to the successful synthesis of various organosilica materials .

Surface Chemistry: Silica Networks

Application Summary: Surface chemistry applications involve the modification of silica surfaces to create organically-modified networks, which can be used for adsorption and catalysis .

Experimental Methods: 1,3-Bis(triethoxysilyl)benzene is used with other silane precursors to modify the surface chemistry of silica, allowing for the creation of materials with specific properties .

Results and Outcomes: These modifications have led to materials that can capture heavy metals from wastewater and improve the rate capability of silica aerogels for carbon dioxide removal .

Nanotechnology: Mesoporous Organosilicas

Application Summary: In nanotechnology, the compound is used to synthesize mesoporous organosilicas, which have applications in catalysis, drug delivery, and environmental remediation .

Experimental Methods: The synthesis involves the use of 1,3-Bis(triethoxysilyl)benzene as a precursor in the formation of periodic mesoporous organosilicas (PMOs) with controlled pore sizes .

Results and Outcomes: The PMOs created using this compound have shown promising results in terms of their structural integrity and functional performance in various applications .

Biomedical Engineering: Drug Delivery Systems

Application Summary: In biomedical engineering, the compound is incorporated into silica-based materials for drug delivery systems, exploiting its ability to form stable and functionalized networks .

Experimental Methods: The compound is used to create silica networks that can be loaded with drugs or other therapeutic agents for targeted delivery .

Results and Outcomes: These systems have the potential to improve the efficacy of drug delivery by ensuring the controlled release of therapeutic agents .

Environmental Science: Adsorption of Pollutants

Application Summary: Environmental science applications include the use of 1,3-Bis(triethoxysilyl)benzene in the creation of materials for the adsorption of pollutants, such as heavy metals from wastewater .

Experimental Methods: The compound is used to synthesize materials with high surface areas and specific functional groups that can bind to and remove pollutants from the environment .

Results and Outcomes: Materials developed using this compound have shown high removal percentages for heavy metals, reaching up to 90% for concentrations of environmental relevance .

Chemical Sensing: Glucose Biosensors

Application Summary: This compound is used in the development of glucose biosensors. These sensors are crucial for monitoring glucose levels in medical diagnostics .

Experimental Methods: The biosensors are created by incorporating 1,3-Bis(triethoxysilyl)benzene into silica-polyaniline conducting nanobeads, which are then combined with Lutetium bis-phthalocyanine to enhance sensitivity .

Results and Outcomes: The biosensors demonstrate high sensitivity and specificity to glucose, making them suitable for use in continuous glucose monitoring systems .

Polymer Chemistry: Hybrid Aerogels

Application Summary: In polymer chemistry, the compound is used to produce hybrid aerogels with improved mechanical properties and thermal insulation .

Experimental Methods: 1,3-Bis(triethoxysilyl)benzene is used as a spacer in the synthesis of organically-modified silica networks, which are then cross-linked to enhance structural integrity .

Results and Outcomes: These hybrid aerogels show an interesting combination of thermal insulation and mechanical properties, and can be chemically doped to impart additional features like magnetic behavior .

Environmental Remediation: Heavy Metal Adsorption

Application Summary: The compound is instrumental in creating materials for the adsorption of heavy metals from wastewater, contributing to environmental remediation efforts .

Experimental Methods: Materials with high surface areas and specific functional groups are synthesized using 1,3-Bis(triethoxysilyl)benzene, which can bind to and remove heavy metals .

Results and Outcomes: These materials have been found to remove up to 90% of heavy metals for concentrations of environmental relevance, showcasing their efficacy in pollution control .

Catalysis: Silica-Supported Catalysts

Application Summary: 1,3-Bis(triethoxysilyl)benzene is used in the preparation of silica-supported catalysts that are employed in various chemical reactions .

Experimental Methods: The compound is incorporated into the catalysts’ structure, providing a stable and reactive surface for catalytic processes .

Results and Outcomes: The silica-supported catalysts exhibit improved performance in catalytic reactions, leading to more efficient and selective chemical processes .

Coating Technology: Silicon Carbide Coatings

Application Summary: The compound serves as a precursor for developing silicon carbide coatings, which are applied using plasma-assisted chemical vapor deposition (CVD) processes .

Experimental Methods: 1,3-Bis(triethoxysilyl)benzene is utilized in the CVD process to create coatings that enhance the durability and performance of various substrates .

Results and Outcomes: The resulting silicon carbide coatings are known for their exceptional hardness and resistance to high temperatures, making them suitable for industrial applications .

Analytical Chemistry: Quantitative NMR Spectroscopy

Application Summary: In analytical chemistry, the compound is used as a secondary standard in quantitative NMR (nuclear magnetic resonance) spectroscopy .

Experimental Methods: It provides a reliable reference for quantifying the concentration of substances in NMR spectroscopy due to its well-defined chemical structure .

Results and Outcomes: The use of 1,3-Bis(triethoxysilyl)benzene as a standard has led to more accurate and reproducible results in quantitative NMR analyses .

1,3-Bis(triethoxysilyl)benzene is a silicon-based compound with the chemical formula C₁₈H₃₄O₆Si₂ and a CAS Number of 16067-99-5. This compound features two triethoxysilyl groups attached to a benzene ring, making it a versatile silane derivative. Its structure allows for significant reactivity, especially in nucleophilic substitution reactions and cross-coupling processes, particularly those catalyzed by palladium .

, including:

  • Pd-Catalyzed Cross-Coupling Reactions: This compound acts as a nucleophile, facilitating the formation of carbon-carbon bonds .
  • Hydrolysis: The triethoxysilyl groups can hydrolyze in the presence of water, leading to silanol formation and subsequent condensation reactions, which are essential for creating silicate networks .
  • Post-Synthetic Modifications: Research indicates potential for further functionalization through bromination and other electrophilic substitutions on the benzene ring .

Several synthesis methods exist for producing 1,3-bis(triethoxysilyl)benzene:

  • Direct Silylation: A common method involves the reaction of benzene with triethoxysilane in the presence of a catalyst to facilitate silylation at the 1 and 3 positions on the benzene ring.
  • Cross-Coupling Reactions: Utilizing palladium catalysts to couple triethoxysilane derivatives with functionalized aromatic compounds can yield this bis-silane product .
  • Sol-Gel Processes: This method may also be employed to incorporate 1,3-bis(triethoxysilyl)benzene into silica matrices through hydrolysis and condensation reactions.

1,3-Bis(triethoxysilyl)benzene has several applications across various fields:

  • Organic Synthesis: It serves as a reagent in organic synthesis for creating complex molecules through cross-coupling reactions.
  • Material Science: The compound is utilized in the development of silicate-based materials and coatings due to its ability to form strong bonds with inorganic substrates.
  • Nanotechnology: Its reactivity allows for incorporation into nanoparticle formulations and hybrid materials .

Interaction studies involving 1,3-bis(triethoxysilyl)benzene focus primarily on its reactivity with other chemical species rather than biological interactions. Research has shown that it can effectively interact with various catalysts and substrates in synthetic applications. For example, studies have demonstrated its effectiveness in loading magnetic nanoparticles using sonication methods combined with ruthenium oxide catalysts .

1,3-Bis(triethoxysilyl)benzene shares structural similarities with several other silane compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
TriethoxysilaneMonosilaneSimpler structure; used primarily for surface modification.
Bis(trimethoxysilyl)benzeneSimilar bis-silaneUses trimethoxy instead of triethoxy groups; different reactivity profile.
Tetraethyl orthosilicateSilicate precursorUsed extensively in sol-gel chemistry; forms silica networks.

Uniqueness of 1,3-Bis(triethoxysilyl)benzene

The uniqueness of 1,3-bis(triethoxysilyl)benzene lies in its dual triethoxysilyl functionalization on a benzene ring. This configuration enhances its reactivity compared to simpler silanes and allows for more complex interactions in organic synthesis and material science applications. Its ability to participate in palladium-catalyzed reactions further distinguishes it from other similar compounds.

Wikipedia

1,3-Bis(triethoxysilyl)benzene

Dates

Modify: 2023-08-15

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